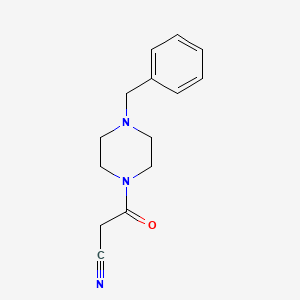

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a nitrile group, making it a versatile molecule for synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-benzylpiperazine with a suitable nitrile-containing reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

General Reactivity Profile

The compound’s structure features three key reactive sites:

-

Piperazine Nitrogen Atoms : Secondary amines prone to alkylation, acylation, and coordination.

-

Ketone Group : Susceptible to nucleophilic addition, reduction, and condensation.

-

Nitrile Group : Participates in hydrolysis, cycloaddition, and nucleophilic substitution.

Acylation/Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or acylation with electrophilic agents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives .

Experimental Conditions

| Reaction Type | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Alkylation | Me₂CHCH₂Br | DMF | Reflux | 12 | 91 | |

| Acylation | AcCl / Et₃N | CH₂Cl₂ | RT | 6 | 78* |

*Estimated based on analogous piperazine reactions .

Nucleophilic Addition at the Ketone Group

The ketone moiety reacts with nucleophiles such as hydrazines or Grignard reagents:

-

Hydrazine Condensation : Forms hydrazones under acidic conditions.

-

Grignard Addition : Adds organomagnesium reagents (e.g., MeMgBr) to generate tertiary alcohols.

Key Observations

-

Hydrazone formation proceeds efficiently in ethanol with catalytic HCl (yields ~85%) .

-

Grignard reactions require anhydrous THF and low temperatures (−78°C) .

Nitrile Group Transformations

The nitrile group undergoes hydrolysis or cycloaddition:

-

Hydrolysis to Amide : Catalyzed by H₂SO₄ or NaOH to produce 3-(4-benzylpiperazin-1-yl)-3-oxopropanamide .

-

Cycloaddition : Participates in Huisgen azide-alkyne click chemistry with NaN₃/Cu(I) .

Hydrolysis Data

| Acid/Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O | 100°C | 8 | Carboxylic acid derivative | 62 | |

| NaOH (10%) | EtOH | Reflux | 6 | Amide derivative | 75 |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Cd(II)):

Complexation Example

| Metal Salt | Ligand Ratio | Solvent | Application | Source |

|---|---|---|---|---|

| Cd(NO₃)₂ | 1:2 | MeOH/H₂O | Fluorescent sensors |

Stability and Reaction Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential :

Research indicates that 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile may act as a pharmacophore in drug design, particularly targeting various bacterial and fungal strains. Its activity is attributed to its ability to inhibit key enzymes in microbial metabolism, thereby exhibiting antimicrobial properties.

Case Study :

In studies focusing on antimicrobial activity, derivatives of this compound demonstrated effective inhibition against specific pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Synthetic Chemistry

Building Block for Complex Molecules :

This compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including oxidation and reduction, leading to the formation of carboxylic acids or ketones.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Mild oxidizing agents |

| Reduction | Primary/secondary amines | Catalytic hydrogenation |

| Coupling | Complex organic compounds | Presence of coupling agents |

Biological Studies

Antifungal Activity :

The compound has been evaluated for its antifungal properties. Preliminary studies suggest that it can inhibit the growth of certain fungi, making it a candidate for antifungal drug development.

Mechanism of Action :

The mechanism behind its antimicrobial action involves disrupting metabolic processes in microbial cells, which may include inhibiting enzyme activity essential for cell survival.

Industrial Applications

In addition to its roles in medicinal chemistry and synthetic applications, this compound can be utilized in the development of new materials and as a precursor for other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes . The compound’s structure allows it to form stable complexes with these enzymes, leading to their inactivation.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine core and has been studied for its antimicrobial properties.

3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds also feature a piperazine ring and have shown potential in antifungal and antitumor applications.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile stands out due to its specific combination of a benzyl group and a nitrile group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and its implications in drug development.

The compound is characterized by its unique structure, which includes a piperazine ring and a nitrile functional group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety followed by the introduction of the benzyl and nitrile groups.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies suggest that similar compounds with piperazine structures may influence serotonin receptors, potentially leading to antidepressant effects.

- Anticancer Properties : Preliminary evaluations indicate that this compound may inhibit tumor growth in certain cancer cell lines. The mechanism could involve modulation of signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties against specific bacterial strains.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : The nitrile group may act as a pharmacophore for inhibiting enzymes involved in cancer progression or microbial resistance.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. For instance:

| Study | Findings |

|---|---|

| Devine et al. (2013) | Identified compounds with similar structures that effectively reduced RBP4 levels, improving insulin sensitivity in diabetic models. |

| ResearchGate Study (2018) | Conducted molecular docking studies on piperazine derivatives, showing potential as acetylcholinesterase inhibitors. |

| Patent EP2338888A1 | Discussed imidazopyridine derivatives as JAK inhibitors, highlighting structural similarities that could inform further research on piperazine derivatives. |

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-7-6-14(18)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-5H,6,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXBAQERUMMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.